molecular formula C18H23N3O2 B2993606 4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide CAS No. 1105233-65-5

4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2993606
CAS No.: 1105233-65-5
M. Wt: 313.401
InChI Key: QZQKJYCJVYPUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a chemical compound featuring a pyridazinone core, a scaffold recognized in medicinal chemistry for its diverse biological activities. The pyridazinone moiety is a privileged structure in drug discovery and has been investigated for its potential in multiple therapeutic areas. Research indicates that compounds based on the pyridazinone structure have been explored as inhibitors for various enzymes, including carbonic anhydrases (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), suggesting utility in multi-target anti-inflammatory research . Furthermore, pyridazinone derivatives have been identified as inhibitors of protein-protein interactions, such as the PRMT5-substrate adaptor interaction, which is a synthetic lethal dependency in certain cancer cells (e.g., MTAP-deleted cancers) . The specific structural features of this compound—including the benzamide linkage and the tert-butyl substituent—make it a candidate for further investigation in these and other biochemical pathways. This product is intended for research applications such as hit-to-lead optimization, mechanism of action studies, and as a building block in chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)15-9-7-14(8-10-15)17(23)19-11-5-13-21-16(22)6-4-12-20-21/h4,6-10,12H,5,11,13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQKJYCJVYPUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C16H22N4O
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 1501483-87-9

The compound features a tert-butyl group, a pyridazinone moiety, and a benzamide structure, which contribute to its biological properties.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes associated with inflammation, such as carbonic anhydrase (CA), cyclooxygenase (COX), and lipoxygenase (5-LOX).

Inhibitory Potency

A comparative analysis of various pyridazine derivatives, including this compound, demonstrated significant inhibitory effects against the following enzymes:

CompoundTarget EnzymeInhibition Constant (nM)
This compoundhCA II5.3
This compoundhCA IX4.9
This compoundhCA XII8.7

These results indicate that the compound exhibits strong inhibitory activity against multiple isoforms of carbonic anhydrase, which are implicated in various inflammatory processes .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through its action on cancer-associated carbonic anhydrases (hCA IX and hCA XII). These isoforms are overexpressed in many tumors and are linked to tumor growth and metastasis.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound significantly reduced cell viability in cancer cell lines. The mechanism appears to involve the inhibition of CA IX, leading to disrupted pH regulation within tumor microenvironments.
  • Animal Models : In vivo studies using murine models indicated that treatment with this compound resulted in reduced tumor size and enhanced survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity towards cancer cells and modulation of the tumor microenvironment through inhibition of CA activity .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : Binding to the active sites of carbonic anhydrases, thereby preventing their catalytic action.
  • Alteration of Metabolic Pathways : Disruption in the bicarbonate buffering system within tumors leads to altered pH levels, affecting cancer cell metabolism and proliferation.

Comparison with Similar Compounds

Table 1: Benzamide Substituent Comparison

Compound Name Benzamide Substituent Molecular Formula Molecular Weight CAS Number Reference
4-(tert-butyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide 4-tert-butyl C19H24N3O2* ~326.4* N/A Target
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzamide 3-trifluoromethyl C15H14F3N3O2 325.29 1171558-65-8
5-bromo-2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide 5-bromo-2-chloro C14H14BrClN3O2 378.64 1203200-48-9
2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide 2,3-dimethoxy C17H21N3O4 331.37 1169977-00-7

Notes:

  • Target compound : Estimated molecular formula and weight are derived structurally, as exact data are unavailable.
  • Trifluoromethyl analog : The electron-withdrawing -CF3 group may enhance metabolic stability compared to tert-butyl, albeit with reduced steric bulk .
  • Halogenated analogs : Bromo and chloro substituents (e.g., 1203200-48-9) could improve binding affinity in hydrophobic pockets but increase molecular weight .

Substituent Variations on the Pyridazinone Core

Table 2: Pyridazinone Substituent Comparison

Compound Name Pyridazinone Substituent Linker Length Molecular Formula Molecular Weight CAS Number Reference
4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide 3-(4-ethoxyphenyl) Ethyl C25H29N3O3 419.5 921853-02-3

Key Observations :

  • Shorter ethyl linker (vs. propyl) reduces flexibility, possibly affecting conformational adaptability during receptor binding.

Urea vs. Benzamide Linkages

Table 3: Urea-Based Analogs

Compound Name Core Structure Molecular Formula CAS Number Reference
1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Urea C14H14ClFN4O2 1203208-63-2
1-(2-methoxy-5-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Urea C16H20N4O3 1170642-99-5

Comparison :

Research Findings and Implications

Steric Effects : The tert-butyl group in the target compound likely increases lipophilicity and steric hindrance, which could improve membrane permeability but reduce binding to compact active sites .

Linker Flexibility : Propyl linkers (vs. ethyl) may offer better conformational flexibility, optimizing interactions with extended protein pockets .

Electrophilic Substitutents : Trifluoromethyl (325.29 g/mol) and halogenated analogs (e.g., 378.64 g/mol) demonstrate how electronic properties influence solubility and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.